molecular formula C10H9N3O3 B1437333 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933730-18-8

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No.: B1437333
CAS No.: 933730-18-8
M. Wt: 219.2 g/mol
InChI Key: KMYLTZJABUXLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid (CAS 933730-18-8) is a high-value heterocyclic compound with significant potential in pharmaceutical research and material science. This molecule features a 1,3,4-oxadiazole ring, a well-established bioisostere for ester and amide functionalities, which can enhance metabolic stability and fine-tune the physicochemical properties of lead compounds . The 1,3,4-oxadiazole scaffold is a key structural component in various therapeutic agents and is widely exploited in medicinal chemistry for its favorable metabolic profile and ability to engage in hydrogen bonding . The propanoic acid side chain increases the molecule's versatility, making it a suitable building block for conjugation or further synthetic modification. From a structural perspective, the molecule exhibits an extended conformation in its aliphatic chain. In the crystalline state, molecules form a stable chain structure along one axis through intermolecular O—H···N hydrogen bonds, a characteristic that can influence the design of solid-state materials and co-crystals . Its primary research value lies in its application as a key intermediate for developing novel bioactive molecules. Researchers can utilize this compound in the synthesis of more complex structures targeting a range of biological activities, given that 1,3,4-oxadiazole derivatives are known for their anticonvulsant, antimicrobial, and anti-inflammatory properties, among others . Furthermore, its conjugated system makes it a candidate for exploration in material science, particularly in the development of optical materials and electron-transporting components in organic light-emitting devices (OLEDs) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)4-3-8-12-13-10(16-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYLTZJABUXLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid generally follows a sequence of:

  • Formation of amidoxime intermediate from the corresponding nitrile,
  • Cyclization with an anhydride or acid derivative to form the 1,3,4-oxadiazole ring,
  • Introduction or retention of the propanoic acid side chain.

This approach exploits the reactivity of amidoximes and acid anhydrides to efficiently construct the oxadiazole heterocycle.

Stepwise Preparation Details

Amidoxime Formation
  • Starting from the nitrile precursor (often a pyridinyl-substituted nitrile), hydroxylamine hydrochloride is reacted in an aqueous-ethanol solution.
  • Anhydrous sodium carbonate is added slowly to maintain basic conditions.
  • The reaction is typically conducted at elevated temperatures (~358 K) for several hours (e.g., 5 hours).
  • The amidoxime intermediate precipitates upon concentration and is isolated by filtration and drying.
Cyclization to 1,3,4-Oxadiazole
  • The amidoxime is mixed with an acid anhydride, such as succinic anhydride, in a stoichiometric ratio (e.g., 1:2).
  • The mixture is heated in an oil bath at elevated temperature (~403 K) for several hours (e.g., 4 hours).
  • This step induces cyclodehydration, forming the 1,3,4-oxadiazole ring fused with the propanoic acid moiety.
  • The product is cooled, washed with cold water to remove impurities, and recrystallized from ethanol or methanol to yield pure crystals suitable for further characterization.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Notes
Amidoxime formation Nitrile + hydroxylamine hydrochloride + Na2CO3 358 K 5 hours Aqueous ethanol medium, slow addition
Cyclization Amidoxime + succinic anhydride 403 K 4 hours Oil bath heating, followed by washing
Purification Recrystallization from ethanol/methanol Room temp Variable Produces crystals for X-ray diffraction

Structural and Mechanistic Insights

  • The carboxyl group in the final compound is slightly rotated (~8.4°) relative to the oxadiazole ring plane, indicating a non-planar but near coplanar arrangement of the heterocycle and substituents.
  • The aliphatic propanoic acid chain adopts an extended zigzag conformation.
  • Intermolecular hydrogen bonding (O—H···N) in the crystal lattice forms one-dimensional chains, which may influence crystallinity and purity.
  • The pyridin-3-yl substituent is nearly coplanar with the oxadiazole ring, facilitating conjugation and potentially affecting biological activity.

Alternative Synthetic Approaches

While the above method is established, alternative methods reported in literature and patents include:

  • Use of different acid anhydrides or acid chlorides for cyclization to tailor the side chain.
  • Employing dehydrating agents or catalysts such as phosphinic chloride or trifluoroacetic anhydride to promote ring closure.
  • Variation of solvents including toluene, acetonitrile, or dimethylformamide to optimize reaction rates and yields.
  • Use of hydrazine derivatives and oxalate intermediates in multi-step sequences to form the oxadiazole ring.

These variations allow fine-tuning of reaction conditions for improved yield, purity, or scalability.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Comments
Starting material Pyridin-3-yl nitrile Precursor for amidoxime formation
Amidoxime formation temp 358 K (85°C) Aqueous ethanol solvent system
Amidoxime formation time 5 hours Stirring under basic conditions
Cyclization reagent Succinic anhydride Stoichiometric excess (~2 equiv)
Cyclization temp 403 K (130°C) Oil bath heating
Cyclization time 4 hours Promotes ring closure
Purification solvent Ethanol or methanol Recrystallization for purity
Yield Moderate to high (varies with scale) Dependent on reaction control and purification

Research Findings and Practical Notes

  • The amidoxime intermediate is a key isolable species and its purity directly affects the cyclization efficiency.
  • Controlled addition of sodium carbonate is critical to maintain pH and avoid side reactions.
  • Heating times and temperatures must be optimized to balance reaction completion and decomposition risk.
  • Recrystallization solvents influence crystal morphology and suitability for structural studies.
  • The described method yields crystalline products suitable for X-ray diffraction, confirming molecular structure and conformation.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the reaction of pyridine derivatives with oxadiazole-based compounds. The characterization of these compounds is performed using various spectroscopic techniques such as:

  • Proton Nuclear Magnetic Resonance (NMR)
  • Carbon NMR
  • Fourier Transform Infrared Spectroscopy (FTIR)
  • Mass Spectrometry

These methods confirm the structural integrity and purity of the synthesized compounds. For instance, a study reported successful synthesis through a reaction involving picolinohydrazide with unsymmetrical anhydrides, yielding compounds with significant biological activity .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity against various pathogens. A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, revealing promising results. For instance, specific derivatives showed zones of inhibition greater than standard antibiotics like Fluconazole .

Table 1: Antimicrobial Activity of Synthesized Compounds

CompoundZone of Inhibition (mm) at 75 µgZone of Inhibition (mm) at 100 µg
Compound 3c1315
Compound 3d1217
Compound 3e917
Compound 3b1214

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that certain derivatives possess low IC50 values, suggesting strong efficacy against cancer cell lines. For example, specific derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Selected Derivatives

CompoundIC50 Value (µM)Reference Drug IC50 (µM)
Compound 6h20.12 ± 6.200.92 ± 0.1 (Doxorubicin)
Compound 6j10.84 ± 4.2-
Compound 6e24.57 ± 1.62-

Mechanism of Action

The mechanism of action of 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Key Variations

The target compound is compared to analogs with variations in:

  • Oxadiazole isomerism (1,3,4- vs. 1,2,4-oxadiazoles).
  • Aryl substituents (pyridinyl, chlorophenyl, methoxyphenyl).
  • Linker groups (direct bond vs. thioether/sulfanyl).
Table 1: Structural and Physicochemical Comparison
Compound Name Oxadiazole Type Aryl Group Linker Molecular Weight Key Features Biological Activity (If Reported)
Target Compound 1,3,4 Pyridin-3-yl Direct 235.20 Pyridine N for H-bonding N/A (Assumed similar to analogs)
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid 1,3,4 2-Chlorophenyl Direct 252.65 Electron-withdrawing Cl substituent Antimicrobial potential
3-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid 1,3,4 Pyridin-4-yl Thioether 251.26 Sulfur linker, altered logP (0.7) N/A
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid 1,2,4 Pyridin-3-yl Direct 219.20 Different heteroatom arrangement Structural data (crystal packing)
3-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid 1,3,4 2,4-Dichlorophenyl Thioether 330.97 Dual Cl substituents, higher MW Rho kinase inhibition

Impact of Substituents and Linkers

  • Pyridinyl vs. Phenyl Groups: Replacement of pyridin-3-yl with phenyl (e.g., 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid ) removes the pyridine nitrogen, reducing hydrogen-bonding capacity and altering electronic properties.
  • Thioether Linkers: Compounds like 3-((5-(2,4-Dichlorophenyl)-...)thio)propanoic acid introduce a sulfur atom, increasing conformational flexibility and altering electronic distribution. This modification correlates with enhanced inhibitory potency against Rho kinases .

Biological Activity

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid (CAS No. 933730-18-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉N₃O₃, with a molecular weight of 219.20 g/mol. Its structure features a pyridine ring and an oxadiazole moiety, which are known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 4.69 µM to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMIC (µM)Target Organism
Compound A4.69Bacillus subtilis
Compound B5.64Staphylococcus aureus
Compound C2.33Escherichia coli
Compound D16.69Candida albicans

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds has been explored in various studies. For example, certain derivatives have been reported to inhibit the growth of cancer cell lines by inducing apoptosis or disrupting cell cycle progression. One study found that a related oxadiazole compound inhibited cell proliferation in human cancer cells with an IC50 value in the micromolar range .

Case Study: Anticancer Effects
In a study assessing the effects of this compound on cancer cell lines, significant inhibition of cell viability was observed at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased levels of caspase activity.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential therapeutic application in inflammatory diseases.

Table 2: Anti-inflammatory Effects

CompoundCytokine Inhibition (%)Concentration (µM)
Compound E70% (TNF-alpha)10
Compound F65% (IL-6)10

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H NMR Pyridyl H: δ 8.6–9.0 (m); Oxadiazole CH₂: δ 3.2 (t)
13C NMR C=O (carboxylic acid): δ 172; Oxadiazole C: δ 165
IR 1675 cm⁻¹ (C=N), 3300 cm⁻¹ (O-H)

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low cyclization yieldUse HATU/DIPEA coupling agents
Oxadiazole hydrolysisAvoid acidic conditions; buffer at pH 7.0
Purification issuesSilica gel chromatography (EtOAc/hexane)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 2
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.